molecular formula C8H8N4S B12823804 2H-Benzo[d]imidazole-2-carbothiohydrazide CAS No. 95041-17-1

2H-Benzo[d]imidazole-2-carbothiohydrazide

Cat. No.: B12823804
CAS No.: 95041-17-1
M. Wt: 192.24 g/mol
InChI Key: PBDXGRBLPNZFFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzo[d]imidazole-2-carbothiohydrazide typically involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2H-Benzo[d]imidazole-2-carbothiohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, thiols, and sulfoxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Benzo[d]imidazole-2-carbothiohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2H-Benzo[d]imidazole-2-carbothiohydrazide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2H-Benzo[d]imidazole-2-carbothiohydrazide is unique due to its carbothiohydrazide group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound in synthetic chemistry and drug development .

Properties

CAS No.

95041-17-1

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2H-benzimidazole-2-carbothiohydrazide

InChI

InChI=1S/C8H8N4S/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4,7H,9H2,(H,12,13)

InChI Key

PBDXGRBLPNZFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(N=C2C=C1)C(=S)NN

Origin of Product

United States

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